(R)-3-(4-acetamidophenoxy)-2-hydroxy-2-methyl-N-(4-nitro-3-(trifluoromethyl)phenyl)propanamide (R)-3-(4-acetamidophenoxy)-2-hydroxy-2-methyl-N-(4-nitro-3-(trifluoromethyl)phenyl)propanamide
Brand Name: Vulcanchem
CAS No.: 885324-25-4
VCID: VC2215160
InChI: InChI=1S/C19H18F3N3O6/c1-11(26)23-12-3-6-14(7-4-12)31-10-18(2,28)17(27)24-13-5-8-16(25(29)30)15(9-13)19(20,21)22/h3-9,28H,10H2,1-2H3,(H,23,26)(H,24,27)/t18-/m1/s1
SMILES: CC(=O)NC1=CC=C(C=C1)OCC(C)(C(=O)NC2=CC(=C(C=C2)[N+](=O)[O-])C(F)(F)F)O
Molecular Formula: C19H18F3N3O6
Molecular Weight: 441.4 g/mol

(R)-3-(4-acetamidophenoxy)-2-hydroxy-2-methyl-N-(4-nitro-3-(trifluoromethyl)phenyl)propanamide

CAS No.: 885324-25-4

Cat. No.: VC2215160

Molecular Formula: C19H18F3N3O6

Molecular Weight: 441.4 g/mol

* For research use only. Not for human or veterinary use.

(R)-3-(4-acetamidophenoxy)-2-hydroxy-2-methyl-N-(4-nitro-3-(trifluoromethyl)phenyl)propanamide - 885324-25-4

Specification

CAS No. 885324-25-4
Molecular Formula C19H18F3N3O6
Molecular Weight 441.4 g/mol
IUPAC Name (2R)-3-(4-acetamidophenoxy)-2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide
Standard InChI InChI=1S/C19H18F3N3O6/c1-11(26)23-12-3-6-14(7-4-12)31-10-18(2,28)17(27)24-13-5-8-16(25(29)30)15(9-13)19(20,21)22/h3-9,28H,10H2,1-2H3,(H,23,26)(H,24,27)/t18-/m1/s1
Standard InChI Key YVXVTLGIDOACBJ-GOSISDBHSA-N
Isomeric SMILES CC(=O)NC1=CC=C(C=C1)OC[C@](C)(C(=O)NC2=CC(=C(C=C2)[N+](=O)[O-])C(F)(F)F)O
SMILES CC(=O)NC1=CC=C(C=C1)OCC(C)(C(=O)NC2=CC(=C(C=C2)[N+](=O)[O-])C(F)(F)F)O
Canonical SMILES CC(=O)NC1=CC=C(C=C1)OCC(C)(C(=O)NC2=CC(=C(C=C2)[N+](=O)[O-])C(F)(F)F)O

Introduction

Chemical Identity and Basic Properties

Molecular Characteristics

(R)-3-(4-acetamidophenoxy)-2-hydroxy-2-methyl-N-(4-nitro-3-(trifluoromethyl)phenyl)propanamide is a structurally complex molecule characterized by its specific stereochemistry and multiple functional groups. The (R) designation indicates a particular three-dimensional configuration at the chiral center, which is likely crucial for its biological activity and receptor binding properties. This compound belongs to a class of compounds that may function as selective androgen receptor modulators, though its specific classification in this context requires further investigation.

Identification Parameters

The compound is uniquely identified through several standard chemical identifiers, as outlined in Table 1. These parameters are essential for proper cataloging and reference in chemical databases and literature.

Table 1: Identification Parameters of (R)-3-(4-acetamidophenoxy)-2-hydroxy-2-methyl-N-(4-nitro-3-(trifluoromethyl)phenyl)propanamide

ParameterValue
CAS Registry Number885324-25-4
Molecular FormulaC19H18F3N3O6
Molecular Weight441.4 g/mol
IUPAC Name(2R)-3-(4-acetamidophenoxy)-2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide
MDL IDMFCD13248607

Physical and Chemical Properties

Physical Characteristics

The physical properties of (R)-3-(4-acetamidophenoxy)-2-hydroxy-2-methyl-N-(4-nitro-3-(trifluoromethyl)phenyl)propanamide provide insight into its behavior under various conditions and its potential applications in research and development. These properties, both observed and predicted, are critical for understanding the compound's stability, solubility, and other characteristics relevant to its handling and use.

Table 2: Physical Properties

PropertyValue
Physical StateSolid (at standard conditions)
Boiling PointApproximately 698.7°C (predicted)
DensityApproximately 1.471 g/cm³ (predicted)
AppearanceNot specified in available data

Chemical Reactivity

Structural Analysis

Functional Groups and Molecular Architecture

The complex structure of (R)-3-(4-acetamidophenoxy)-2-hydroxy-2-methyl-N-(4-nitro-3-(trifluoromethyl)phenyl)propanamide features several key functional groups that define its chemical behavior and biological activity. The compound contains:

  • An acetamide group attached to one phenyl ring

  • A phenoxy linkage connecting the acetamidophenyl group to the propanamide backbone

  • A hydroxyl group and methyl group at the chiral center

  • A nitro group on the terminal phenyl ring

  • A trifluoromethyl group providing additional electron-withdrawing character

These structural elements collectively contribute to the compound's ability to interact with specific biological targets, particularly androgen receptors.

Stereochemistry

The stereochemistry of this compound is denoted by the (R) prefix, indicating a specific three-dimensional arrangement at the stereogenic center. This stereochemical configuration is likely critical for its biological activity, as different stereoisomers often exhibit significantly different biological properties. The chiral center in this molecule is at the carbon bearing both the hydroxyl and methyl groups.

Synthesis and Preparation

Synthetic Methodology

The synthesis of (R)-3-(4-acetamidophenoxy)-2-hydroxy-2-methyl-N-(4-nitro-3-(trifluoromethyl)phenyl)propanamide involves multi-step organic reactions requiring precisely controlled conditions. The complexity of the molecule, particularly its stereocenter, necessitates careful synthetic planning and execution to ensure the correct configuration is achieved. Temperature, pH, and reaction time must be carefully monitored throughout the synthetic process to optimize yield and purity.

Analytical Characterization

The characterization and quality control of this compound typically involve sophisticated analytical techniques. High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are commonly employed to verify structural integrity and purity. These methods are essential for confirming the correct stereochemistry and functional group arrangement in the final product.

Biological Activity and Research Applications

Relationship to Known SARMs

The structural similarity between this compound and other known SARMs is noteworthy. For instance, a related compound, S-3-(4-Fluorophenoxy)-2-hydroxy-2-methyl-N-(4-nitro-3-(trifluoromethyl)phenyl)propanamide, is described as "4-Desacetamido-4-fluoro Andarine" in the literature . This suggests that the compound under discussion may be structurally and functionally related to Andarine, a well-studied SARM, though with potentially different pharmacological properties due to its unique structural features.

ParameterDetails
Available Quantity250mg
Approximate Price$341.00 USD ($1.36/mg)
Shipping ConditionsAmbient temperature
Expected DeliveryShips within days of order
Supplier ExampleMatrix Scientific

Quality Assurance

Commercial suppliers typically provide quality assurance for research chemicals, including certificates of analysis that verify purity and identity. For critical research applications, additional quality control testing may be warranted to ensure the compound meets specific requirements for experimental use .

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